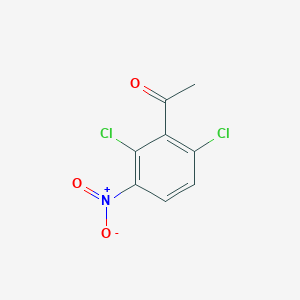

1-(2,6-Dichloro-3-nitrophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dichloro-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO3/c1-4(12)7-5(9)2-3-6(8(7)10)11(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMVLFOWONWZFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438595 | |

| Record name | 2',6'-DICHLORO-3'-NITROACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223785-76-0 | |

| Record name | 2',6'-DICHLORO-3'-NITROACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2,6-dichloro-3-nitrophenyl)ethanone

Abstract

This guide provides a comprehensive overview of the synthetic pathway for 1-(2,6-dichloro-3-nitrophenyl)ethanone, a substituted acetophenone derivative with potential applications as a key intermediate in pharmaceutical and agrochemical research. The primary focus is on the Friedel-Crafts acylation of 1,3-dichloro-2-nitrobenzene. We will explore the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss the necessary characterization and safety protocols. This document is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for the synthesis of this compound.

Introduction and Strategic Analysis

Substituted acetophenones are crucial building blocks in organic synthesis.[1][2] The title compound, this compound, incorporates several functional groups that make it a versatile precursor. The ketone moiety allows for a wide range of subsequent transformations, while the nitro and chloro substituents heavily influence the electronic properties of the aromatic ring, opening avenues for nucleophilic aromatic substitution or reduction to an amine for further derivatization.

Retrosynthetic Approach:

The most logical and convergent approach to synthesizing this compound is through an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. This strategy involves the formation of a carbon-carbon bond between the aromatic ring and an acetyl group.

The key disconnection is at the aryl-ketone bond, leading back to the commercially available starting material, 1,3-dichloro-2-nitrobenzene, and an acetylating agent such as acetyl chloride or acetic anhydride.

The Challenge of a Deactivated Ring System

The primary synthetic challenge lies in the severe deactivation of the aromatic substrate.[3] The target starting material, 1,3-dichloro-2-nitrobenzene, possesses three strong electron-withdrawing groups (two chloro and one nitro group). These substituents reduce the nucleophilicity of the benzene ring, making it highly resistant to conventional electrophilic aromatic substitution conditions.[3][4][5]

-

Inductive and Resonance Effects: The nitro group is a powerful deactivating group due to both its inductive electron withdrawal and its resonance-destabilizing effect on the arenium ion intermediate. The chlorine atoms also contribute to deactivation through their inductive effect.

-

Catalyst Complexation: The nitro group can complex with the Lewis acid catalyst (e.g., AlCl₃), further reducing the ring's reactivity and requiring a stoichiometric or even excess amount of the catalyst.[3]

Despite these challenges, the Friedel-Crafts acylation remains the most direct route. Success hinges on employing forcing conditions and a potent electrophile, typically an acylium ion generated from acetyl chloride and a strong Lewis acid like aluminum trichloride (AlCl₃).

Recommended Synthetic Pathway: Friedel-Crafts Acylation

The chosen method is the acylation of 1,3-dichloro-2-nitrobenzene with acetyl chloride, catalyzed by aluminum trichloride.

Caption: Friedel-Crafts acylation of 1,3-dichloro-2-nitrobenzene.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

4.1. Materials and Reagents

| Reagent | M.W. ( g/mol ) | Molar Eq. | Quantity | Role |

| 1,3-Dichloro-2-nitrobenzene | 192.00 | 1.0 | (e.g., 10.0 g) | Starting Material |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 1.5 | (e.g., 10.4 g) | Lewis Acid Catalyst |

| Acetyl Chloride (AcCl) | 78.50 | 1.2 | (e.g., 4.9 mL) | Acylating Agent |

| Dichloromethane (DCM), anhydrous | 84.93 | - | (e.g., 100 mL) | Solvent |

| Hydrochloric Acid (HCl), 2M | 36.46 | - | (e.g., 150 mL) | Quenching Agent |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | - | (e.g., 100 mL) | Neutralizing Wash |

| Brine (Saturated NaCl) | 58.44 | - | (e.g., 100 mL) | Aqueous Wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | (as needed) | Drying Agent |

4.2. Step-by-Step Procedure

-

Catalyst Suspension: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 50 mL). Under a gentle stream of nitrogen, carefully add anhydrous aluminum chloride (1.5 eq.). Causality: Performing this under an inert atmosphere is crucial as AlCl₃ is highly hygroscopic and reacts violently with water.

-

Formation of Acylium Ion: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.2 eq.) dropwise via a syringe over 15 minutes. The mixture may turn yellow. Stir for an additional 30 minutes at 0 °C. Causality: This step generates the highly electrophilic acylium ion (CH₃CO⁺), which is the active acylating species. Slow addition at low temperature controls the exothermicity of the reaction.

-

Substrate Addition: Dissolve the 1,3-dichloro-2-nitrobenzene (1.0 eq.) in anhydrous DCM (50 mL) and add it dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

-

Work-up (Quenching): Once the reaction is complete, cool the flask to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. Then, slowly add 2M HCl (150 mL) to dissolve any remaining aluminum salts. Causality: This is a highly exothermic step. Quenching on ice decomposes the AlCl₃-ketone complex and hydrolyzes excess AlCl₃. The acid helps to break up the resulting aluminum hydroxide precipitate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). Causality: The bicarbonate wash neutralizes any residual acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

4.3. Purification

The crude product, typically a yellow or brown solid, can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Column Chromatography: For higher purity, use silica gel chromatography with a gradient eluent system, starting with pure hexane and gradually increasing the polarity with ethyl acetate.

Product Characterization

The identity and purity of the final product, this compound (MW: 234.04 g/mol ), should be confirmed using standard analytical techniques.[6][7]

-

¹H NMR (CDCl₃, 400 MHz): Expect two doublets in the aromatic region corresponding to the two coupled aromatic protons, and a singlet in the aliphatic region for the methyl protons.

-

δ ~7.5-7.8 (m, 2H, Ar-H)

-

δ ~2.7 (s, 3H, -COCH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carbonyl carbon, the methyl carbon, and the six aromatic carbons.

-

FT-IR (KBr, cm⁻¹): Look for characteristic absorption bands.

-

~1700 cm⁻¹ (C=O stretch, ketone)

-

~1530 and ~1350 cm⁻¹ (N-O asymmetric and symmetric stretches, nitro group)

-

~800-900 cm⁻¹ (C-Cl stretch)

-

-

Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 233/235/237, showing the characteristic isotopic pattern for two chlorine atoms.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Reagent Handling:

-

Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a fume hood and avoid inhalation of dust.

-

Acetyl Chloride (AcCl): Corrosive, flammable, and a lachrymator. Handle exclusively in a fume hood.

-

Dichloromethane (DCM): A volatile solvent. Minimize exposure and handle in a well-ventilated area or fume hood.

-

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quenched reaction mixtures should be neutralized before disposal.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a challenging yet feasible transformation. The key to success is the careful management of the highly deactivated substrate and the reactive nature of the catalyst and acylating agent. By following the detailed protocol and safety guidelines outlined in this document, researchers can reliably produce this valuable chemical intermediate for further synthetic applications.

References

-

BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. RASĀYAN J. Chem. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library. Available at: [Link]

-

Synthesis, Characterization, and Structures of α-Substituted Selenenyl-Acetophenones. Taylor & Francis Online. Available at: [Link]

-

Design, synthesis, characterization and biological activity of acetophenone hetrocycle via novel mannich base MCR. International Journal of Engineering, Science and Investigation (IJESI). Available at: [Link]

-

Synthesis, Characterization, Antimicrobial and Antioxidant Potential of Diazenyl Chalcones. ResearchGate. Available at: [Link]

-

The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C. Available at: [Link]

-

Friedel-Crafts Acylation. Chemistry LibreTexts. Available at: [Link]

-

18.2 Friedel Crafts Alkylation and Acylation. YouTube. Available at: [Link]

-

Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. PubMed. Available at: [Link]

-

2,6-DICHLOROANILINE AND 2,6-DIBROMOANILINE. Organic Syntheses. Available at: [Link]

-

Cleaner Routes for Friedel-Crafts Acylation. ResearchGate. Available at: [Link]

- EP 1 020 426 B9. Google Patents.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. 223785-76-0|this compound|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

A Technical Guide to the Chemical Properties and Research Applications of 1-(2,6-dichloro-3-nitrophenyl)ethanone

Abstract: This document provides a comprehensive technical overview of 1-(2,6-dichloro-3-nitrophenyl)ethanone (CAS No. 223785-76-0), a substituted acetophenone derivative of significant interest to the chemical and pharmaceutical research communities. Due to its unique substitution pattern, featuring two chlorine atoms ortho to the acetyl group and an adjacent nitro moiety, this compound presents a distinct electronic and steric profile. This guide synthesizes available data on its physicochemical properties, predicts its spectroscopic characteristics, and explores its reactivity. Furthermore, it contextualizes the molecule's potential by drawing parallels with structurally related compounds that have demonstrated utility as intermediates in the synthesis of targeted therapeutics and as scaffolds for novel bioactive agents. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the chemical potential of this compound.

Introduction and Molecular Profile

This compound is a poly-substituted aromatic ketone. Its structure is characterized by a benzene ring heavily substituted with electron-withdrawing groups: two chlorine atoms, a nitro group (NO₂), and an acetyl group (COCH₃). This high degree of electronic modification makes the aromatic ring electron-deficient and imparts specific reactivity to the functional groups.

The strategic placement of these substituents is critical. The ortho-chlorine atoms provide significant steric hindrance around the acetyl group, which can influence its reactivity and conformational preferences. Electronically, the combined field and inductive effects of the chloro and nitro groups dramatically lower the electron density of the aromatic system, making it susceptible to certain types of reactions while deactivating it towards others. For drug development professionals, such halogenated and nitrated aromatic scaffolds are valuable starting points for creating molecules with modulated metabolic stability, membrane permeability, and target-binding affinities.[1]

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not widely published, we can delineate its core properties and predict its analytical signature based on its constituent parts and data from analogous compounds.

Core Chemical Identity

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 2',6'-dichloro-3'-nitroacetophenone | [2] |

| CAS Number | 223785-76-0 | [2] |

| Molecular Formula | C₈H₅Cl₂NO₃ | [2] |

| Molecular Weight | 234.04 g/mol | [2] |

Predicted Spectroscopic Profile

A rigorous analytical characterization is essential to confirm the identity and purity of any research compound. The following sections describe the expected spectroscopic data for this compound.

-

¹H NMR: The proton NMR spectrum is anticipated to be simple. The two aromatic protons will appear as a doublet of doublets (an AB quartet) in the downfield region (likely δ 7.5-8.5 ppm) due to the strong deshielding effects of the adjacent nitro and chloro groups. The methyl protons of the acetyl group will present as a sharp singlet, also likely in a relatively downfield position for a methyl group (δ 2.5-2.8 ppm) due to the proximity of the electron-deficient aromatic ring.

-

¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon (δ > 190 ppm), the methyl carbon (δ ~25-30 ppm), and the six aromatic carbons. The aromatic carbons directly attached to the chlorine and nitro groups will exhibit characteristic shifts and potentially reduced signal intensity.

The IR spectrum provides a definitive fingerprint of the functional groups present.[3] Key absorption bands are predicted as follows:

-

~1700 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ketone.

-

~1530-1560 cm⁻¹ and ~1340-1360 cm⁻¹: Two strong bands for the asymmetric and symmetric stretching vibrations of the NO₂ (nitro) group, respectively.[3]

-

~3000-3100 cm⁻¹: Weaker bands from the C-H stretching of the aromatic ring.

-

~700-850 cm⁻¹: Bands in the fingerprint region corresponding to C-Cl stretching vibrations.

Mass spectrometry is crucial for confirming the molecular weight and deducing structural information from fragmentation patterns.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z ≈ 233 and 235, corresponding to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl), with a characteristic isotopic abundance ratio.

-

Key Fragments: Common fragmentation pathways would likely include the loss of the methyl group (M-15), the acetyl group (M-43), the nitro group (M-46), or a chlorine atom (M-35).[3]

Protocol 1: General Procedure for Spectroscopic Characterization

Objective: To confirm the structural identity and assess the purity of a synthesized batch of this compound.

Methodology:

-

Sample Preparation:

-

For NMR: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

For IR: Prepare a thin film on a salt plate (if liquid/low melting solid) or create a KBr pellet containing ~1% of the compound.

-

For MS: Prepare a dilute solution (~1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.

-

-

¹H and ¹³C NMR Acquisition:

-

Acquire spectra on a 400 MHz or higher spectrometer.

-

Reference the spectra to the residual solvent peak.

-

Causality: The choice of a high-field spectrometer is to achieve better signal dispersion, which is critical for resolving the coupling patterns of the aromatic protons.

-

-

IR Spectrum Acquisition:

-

Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Identify and label the key vibrational frequencies corresponding to the C=O, NO₂, and C-Cl functional groups.

-

-

Mass Spectrum Acquisition:

-

Utilize a high-resolution mass spectrometer (HRMS) to obtain an exact mass measurement, confirming the elemental composition.

-

Self-Validation: An exact mass measurement provides a high degree of confidence in the molecular formula, as it must match the calculated mass to within a few parts per million (ppm).

-

-

Data Analysis:

-

Compare the acquired ¹H NMR, ¹³C NMR, IR, and MS data against the predicted values. A consistent match across all techniques validates the structure.

-

Caption: Plausible Friedel-Crafts synthesis route.

Causality of Experimental Choice: The selection of a potent Lewis acid like AlCl₃ is necessary to activate the acylating agent and overcome the deactivating effect of the nitro and chloro substituents on the aromatic ring. The reaction would likely require elevated temperatures to proceed at a reasonable rate.

Key Chemical Transformations

The functional groups of this compound serve as handles for diverse chemical transformations, making it a versatile synthetic intermediate.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (NH₂) using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This transformation yields 1-(3-amino-2,6-dichlorophenyl)ethanone, a key building block for synthesizing heterocyclic compounds like quinolines or benzodiazepines.

-

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). Asymmetric reduction can be employed to produce a specific enantiomer of the resulting alcohol. [4]This is particularly relevant in pharmaceutical synthesis where single-enantiomer drugs are often required.

-

Reactions at the α-Carbon: The α-protons of the acetyl group can be deprotonated with a suitable base to form an enolate, which can then participate in various C-C bond-forming reactions, such as aldol condensations or alkylations.

Relevance and Applications in Drug Development

The true value of a chemical intermediate is realized in its application. While direct biological data on this compound is scarce, its structural motifs are present in compounds with significant therapeutic relevance.

Analogue Case Study 1: Precursor for Kinase Inhibitors

Many modern cancer therapies are kinase inhibitors, and their scaffolds often feature halogenated aromatic rings. A structurally similar compound, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, is a critical intermediate in the synthesis of Crizotinib , an anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used to treat specific types of non-small cell lung cancer. [4]This chiral alcohol is synthesized via the asymmetric reduction of its corresponding ketone, 2',6'-dichloro-3'-fluoroacetophenone. [4] Insight for Researchers: The 2,6-dichloro-phenyl motif present in our topic compound is a validated pharmacophore for kinase binding. The reduction of this compound to its corresponding chiral alcohol, followed by reduction of the nitro group, would provide a novel chiral amine intermediate for the synthesis of new kinase inhibitors.

Analogue Case Study 2: Scaffolds for Metabolic Pathway Modulators

Pyruvate dehydrogenase kinases (PDHKs) are enzymes that are often overexpressed in cancer cells and are promising targets for anticancer drugs. [5]Recent research has identified dichloroacetophenone (DAP) derivatives as a novel class of potent PDHK1 inhibitors. [5]These molecules bind to an allosteric pocket of the enzyme.

Insight for Researchers: The core dichloroacetophenone structure of our topic compound makes it an excellent candidate for investigation as a PDHK inhibitor. The addition of the nitro group at the 3-position provides a vector for further chemical modification to optimize binding affinity, selectivity, and pharmacokinetic properties.

Caption: Potential drug discovery pathways.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. Therefore, it must be handled with the precautions appropriate for a hazardous research chemical, based on the known risks of its constituent functional groups.

-

Hazard Profile (Inferred): Nitroaromatic compounds can be toxic and are often skin and eye irritants. [6][7]Dichloroaromatic compounds may also pose toxicological risks. The compound should be considered harmful if swallowed, inhaled, or absorbed through the skin. [6]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. [6][7]* Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [7]Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and bases. [7]

Protocol 2: Standard Operating Procedure for Safe Handling

-

Pre-Handling: Review all available safety information for structurally related compounds. Ensure a chemical fume hood is operational. Locate the nearest eyewash station and safety shower.

-

Personal Protective Equipment: Don appropriate PPE before entering the handling area.

-

Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use anti-static spatulas and weigh boats.

-

In Case of Exposure:

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a chemical entity with considerable untapped potential. While its own physicochemical and biological properties are not yet fully characterized in public literature, its structure represents a confluence of validated pharmacophoric elements. The dichloroacetophenone core is a known scaffold for targeting metabolic enzymes like PDHK1, and the overall substitution pattern is analogous to intermediates used in the synthesis of blockbuster kinase inhibitors. For researchers in organic synthesis and drug discovery, this compound is not merely a catalog chemical, but a versatile building block poised for the development of next-generation therapeutics. Further investigation into its reactivity and biological activity is highly warranted.

References

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 1-(2,6-dichloro-3-fluorophenyl)ethanone. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 1-[4-(3,4-Dichloroanilino)-3-nitrophenyl]ethanone. Retrieved January 12, 2026, from [Link]

-

PubMed. (n.d.). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-nitrophenyl)-. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). EP 1 020 426 B9.

-

ChemSrc. (2024). This compound. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-nitrophenyl)-. Retrieved January 12, 2026, from [Link]

-

MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved January 12, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Nicardipine hydrochloride. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 12, 2026, from [Link]

-

Dovepress. (2024). Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents. Retrieved January 12, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 1-(3-Nitrophenyl)ethanone(121-89-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

1-(2,6-dichloro-3-nitrophenyl)ethanone CAS number 223785-76-0.

An In-depth Technical Guide to 1-(2,6-dichloro-3-nitrophenyl)ethanone (CAS 223785-76-0) for Researchers and Drug Development Professionals

Abstract

This compound, also known as 2',6'-dichloro-3'-nitroacetophenone, is a highly functionalized aromatic ketone. Its structure, featuring a sterically hindered ketone, two chlorine atoms, and a nitro group, makes it a valuable yet challenging intermediate in synthetic chemistry. The electron-deficient nature of the aromatic ring, while posing synthetic hurdles, offers unique reactivity for subsequent transformations. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, key chemical reactions, and potential applications as a building block in the development of complex molecules for the pharmaceutical and agrochemical industries.

Molecular Structure and Physicochemical Properties

This compound is a solid organic compound with the following core characteristics:

| Property | Value | Source(s) |

| CAS Number | 223785-76-0 | [1] |

| Molecular Formula | C₈H₅Cl₂NO₃ | [1] |

| Molecular Weight | 234.04 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2',6'-dichloro-3'-nitroacetophenone | [1] |

| Predicted XLogP3 | ~2.5 - 2.9 | [2] |

| Predicted Solubility | Insoluble in water, soluble in organic solvents like ethanol, acetone, and dichloromethane. | [3] |

| Appearance | Predicted to be a white to light yellow crystalline powder. | [3] |

Synthesis and Manufacturing

The synthesis of this compound is primarily achieved through a Friedel-Crafts acylation reaction. However, the target molecule presents a significant synthetic challenge due to the severe deactivation of the aromatic ring. The combined electron-withdrawing effects of the two chlorine atoms and the potent nitro group make the starting material, 1,3-dichloro-2-nitrobenzene, a very poor nucleophile.[3] Standard Friedel-Crafts conditions are often ineffective, necessitating forcing conditions and careful selection of reagents.[3]

Synthesis of the Precursor: 1,3-Dichloro-2-nitrobenzene

The necessary starting material, 1,3-dichloro-2-nitrobenzene, is not as common as other isomers and is typically synthesized from 2,6-dichloroaniline via oxidation.

Protocol 2: Synthesis of this compound

This protocol is adapted from methodologies developed for severely deactivated aromatic substrates. [3]

-

Catalyst Suspension: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen), suspend a molar excess of anhydrous aluminum chloride (AlCl₃, ~3.0 eq) in anhydrous dichloromethane (DCM). The large excess of the Lewis acid is critical to drive the reaction forward.

-

Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.2 eq) to the suspension via an addition funnel. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion electrophile.

-

Substrate Addition: Dissolve 1,3-dichloro-2-nitrobenzene (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC-MS). Due to the deactivated substrate, this may require several hours.

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench it by slowly pouring it over crushed ice and concentrated hydrochloric acid.

-

Work-up and Purification: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic extracts, wash with water and brine, then dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Predicted Spectroscopic Analysis

While specific spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on its functional groups and data from analogous compounds. [4][5][6]

-

¹H NMR: The proton NMR spectrum is expected to be simple.

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.5-8.5 ppm). These two protons on the phenyl ring will be coupled to each other, resulting in an AX spin system.

-

Methyl Protons: A sharp singlet corresponding to the three protons of the acetyl methyl group will appear significantly downfield (predicted around δ 2.6-2.8 ppm) due to the anisotropic effect of the adjacent carbonyl group. [7]* ¹³C NMR:

-

Carbonyl Carbon: A signal for the ketone carbonyl carbon will be observed in the highly deshielded region of the spectrum (δ > 190 ppm).

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with those bonded to the electron-withdrawing chloro and nitro groups being the most deshielded.

-

Methyl Carbon: A signal for the methyl carbon will appear in the shielded (upfield) region of the spectrum (δ ~25-30 ppm).

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone carbonyl stretch is expected around 1690-1710 cm⁻¹ .

-

NO₂ Stretches: Two strong absorption bands will be present corresponding to the asymmetric and symmetric stretching of the nitro group, typically found around 1520-1560 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric). [8] * C-Cl Stretches: Absorptions corresponding to C-Cl bonds will be visible in the fingerprint region (typically 1000-600 cm⁻¹).

-

Ar-H Stretches: Weak to medium bands for aromatic C-H stretching will appear above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms, with prominent M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

-

A major fragmentation pathway will be the loss of the methyl group (M-15) to form a stable acylium cation, which will likely be the base peak.

-

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate precisely because its two primary functional groups—the nitro group and the ketone—can be selectively transformed, providing access to a variety of downstream compounds.

Selective Reduction of the Nitro Group

The nitro group can be selectively reduced to a primary amine without affecting the ketone functionality. This transformation is crucial for introducing a nucleophilic site on the aromatic ring, enabling further derivatization, such as amide bond formation or the construction of heterocyclic rings. The standard method for this chemoselective reduction is the use of a metal in acidic media, such as tin (Sn) and hydrochloric acid (HCl). [7] Protocol 3: Synthesis of 1-(3-amino-2,6-dichlorophenyl)ethanone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and granulated tin (2.5-3.0 eq).

-

Acid Addition: Slowly add concentrated hydrochloric acid. The reaction is exothermic and should be controlled with cooling if necessary.

-

Reflux: Heat the mixture to reflux with vigorous stirring for 2-4 hours, monitoring the consumption of the starting material by TLC.

-

Basification: After cooling, carefully neutralize the mixture with a concentrated sodium hydroxide or potassium hydroxide solution until it is strongly basic (pH > 10). This step is crucial to precipitate tin salts and liberate the free amine.

-

Extraction and Isolation: Extract the aqueous slurry with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(3-amino-2,6-dichlorophenyl)ethanone.

Selective Reduction of the Ketone Group

Conversely, the ketone can be selectively reduced to a secondary alcohol while leaving the nitro group intact. This is typically achieved using mild hydride-reducing agents like sodium borohydride (NaBH₄). [7]This transformation is valuable for creating chiral centers and introducing new functionalities.

Protocol 4: Synthesis of 1-(2,6-dichloro-3-nitrophenyl)ethanol

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable alcoholic solvent like methanol or ethanol at room temperature.

-

Reductant Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise.

-

Reaction: Stir the reaction mixture in the ice bath for 30-60 minutes, monitoring by TLC.

-

Quenching: Slowly quench the reaction by adding deionized water.

-

Isolation: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-(2,6-dichloro-3-nitrophenyl)ethanol.

Applications in Research and Drug Development

While specific, commercialized end-products derived directly from CAS 223785-76-0 are not prominent in public literature, its structural motifs are highly relevant in modern synthetic programs. Its primary value lies in its role as a versatile synthetic intermediate for building more complex molecular architectures.

-

Pharmaceutical Synthesis: Polysubstituted anilines and aminophenylethanols, accessible from this compound via the reduction pathways described above, are privileged structures in medicinal chemistry. For example, the related intermediate 1-(2,6-dichloro-3-fluorophenyl)ethanone is a key building block for the synthesis of Crizotinib , an anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy. [8]The 2,6-dichloro substitution pattern locks the conformation of the phenyl ring, which can be critical for binding to protein active sites. The amino group, generated from the nitro reduction, serves as a handle for constructing the core scaffolds of various targeted therapies.

-

Agrochemical Development: The synthesis of many modern pesticides and herbicides involves intermediates containing dichlorinated and nitrated aromatic rings. These functional groups are often essential for the molecule's biological activity and metabolic stability. For instance, isoxazoline-substituted benzamides, a class of potent pesticides, often originate from complex substituted phenyl ethanone precursors. [9][10]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, a comprehensive hazard assessment can be made based on the known risks of its constituent functional groups (dichloro-aromatic, nitro-aromatic, ketone). [11]

-

Hazard Classification (Predicted):

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield. [11] * Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat and, for larger quantities, a chemical-resistant apron.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, a particle respirator may be necessary.

-

-

Handling and Storage:

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Keep container tightly closed.

-

-

First Aid Measures:

-

If Inhaled: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Conclusion

This compound is a specialized chemical intermediate whose value is defined by its dense and strategically placed functional groups. While its synthesis is non-trivial due to a highly deactivated aromatic system, established principles of organic chemistry allow for its preparation. Its true utility is realized in its subsequent transformations, where the chemoselective reduction of either the nitro or ketone group provides divergent pathways to valuable amino or alcohol building blocks. For researchers in drug discovery and agrochemical development, this compound represents a key starting point for the synthesis of complex, sterically-defined, and biologically active molecules.

References

- BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation of 1,2-Dichloro-3-nitrobenzene. BenchChem.

- Sigma-Aldrich. (n.d.). CAS 223785-76-0.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3'-Nitroacetophenone. Fisher Scientific.

- ECHEMI. (n.d.). 1-(2,6-Dichlorophenyl)

- PharmaCompass. (n.d.). Acetophenone, 4'-chloro-3'-nitro-.

- Ray, R., Chowdhury, A. D., Maiti, D., & Lahiri, G. K. (2014). Figure S29. 1 H NMR spectrum of 1-(3-Nitrophenyl)ethanone oxime (2o).

- Kaifute (Tianjin) Chemical Co., Ltd. (n.d.).

- Guidechem. (n.d.). 2',6'-Dichloroacetophenone 2040-05-3 wiki.

- Shanghai ChemSrc Trading Co., Ltd. (2024). This compound. ChemSrc.

- ChemScene. (n.d.). 223785-76-0 | this compound.

- NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. In NIST Chemistry WebBook. U.S.

- Nikpassand, M., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. PMC.

- Benchchem. (2025). A Comparative Analysis of the Biological Activity of 2',6'-Dimethoxyacetophenone and Its Analogs. BenchChem.

- Royal Society of Chemistry. (n.d.).

- Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). 2,6-Dichloro-3-nitroacetophenone CAS NO.223785-76-0.

- PubChem. (n.d.). Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-.

- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

- NIST. (n.d.). Ethanone, 1-(2-nitrophenyl)-. In NIST Chemistry WebBook. U.S.

- Google Patents. (n.d.). ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)

- Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- BLDpharm. (n.d.). 223785-76-0|this compound.

- NIST. (n.d.). Infrared Spectrum of Ethanone, 1-(2-nitrophenyl)-. In NIST Chemistry WebBook. U.S.

- Google Patents. (n.d.). CN103319311A - Preparation method of crizotinib intermediate (1S)-1-(2, 6-dichloro-3-fluorophenyl)ethanol.

- MDPI. (2023).

- BenchChem. (2025). Common side products in the reduction of 3'-nitroacetophenone. BenchChem.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Ethanone, 1-(2,4-dichloro-5-nitrophenyl)- | C8H5Cl2NO3 | CID 21394763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]

- 5. 1-(2,6-Dichloro-3-fluorophenyl)ethanone | C8H5Cl2FO | CID 2733982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethanone, 1-(2-nitrophenyl)- [webbook.nist.gov]

- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 8. CN103319311A - Preparation method of crizotinib intermediate (1S)-1-(2, 6-dichloro-3-fluorophenyl)ethanol - Google Patents [patents.google.com]

- 9. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 10. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]

- 11. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]

molecular weight of 1-(2,6-dichloro-3-nitrophenyl)ethanone.

An In-depth Technical Guide to the Molecular Weight Determination of 1-(2,6-dichloro-3-nitrophenyl)ethanone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular weight of the chemical compound this compound. It is designed for researchers, scientists, and professionals in drug development who require precise and reliable characterization of small organic molecules. This document moves beyond a simple statement of value to detail the fundamental principles and a practical, field-proven protocol for its empirical determination using high-resolution mass spectrometry. The causality behind experimental choices is explained to ensure methodological robustness and data integrity, reflecting a self-validating system of analysis critical for scientific and regulatory environments.

Compound Identification and Physicochemical Properties

This compound is a substituted acetophenone derivative. Its precise molecular weight is a critical parameter for its unambiguous identification, purity assessment, and use in quantitative studies. The theoretical molecular weight is calculated based on the atomic masses of its constituent elements from the periodic table.

The key identifiers and computed properties for this compound are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 223785-76-0 | [1][2][3] |

| Molecular Formula | C₈H₅Cl₂NO₃ | [1][2][3] |

| Average Molecular Weight | 234.04 g/mol | [1][2] |

| Monoisotopic Mass | 232.9646 Da | [4] |

| SMILES Code | CC(C1=C(Cl)C=CC(=O)=C1Cl)=O | [1] |

| Density | 1.5±0.1 g/cm³ | [3] |

| Boiling Point | 254.5±35.0 °C at 760 mmHg | [3] |

The Principle of Molecular Weight Determination via Mass Spectrometry

For small organic molecules, mass spectrometry (MS) is the definitive technique for determining molecular weight with high accuracy and sensitivity.[5][6] The process can be universally broken down into three core stages: ionization, mass analysis, and detection.[6][7]

-

Ionization: The first step is to convert the neutral analyte molecules into gaseous ions.[5] For a compound like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) are preferred. ESI is a gentle method that minimizes fragmentation, ensuring the preservation of the molecular ion for accurate mass determination. This is a critical experimental choice to avoid ambiguity that can arise from extensive fragmentation seen in "hard" ionization methods like Electron Impact (EI). In ESI, the sample solution is sprayed through a high-voltage capillary, forming charged droplets that evaporate to yield protonated molecules, typically [M+H]⁺ in positive ion mode.

-

Mass Analysis: Once ionized, the ions are transferred to a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[7] A variety of analyzers exist, but for high-resolution and high-accuracy measurements, Time-of-Flight (TOF) analyzers are exceptionally well-suited.[7] In a TOF analyzer, ions are accelerated by an electric field and allowed to drift through a field-free tube. Lighter ions travel faster and reach the detector sooner than heavier ions, allowing for precise m/z calculation based on their flight time. This method provides the high mass accuracy (often within 5 ppm) required to confirm a compound's elemental formula.[8]

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The output is a mass spectrum—a plot of ion intensity versus m/z.[5] The peak corresponding to the intact, ionized molecule (the molecular ion) is used to determine the molecular weight.[5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a robust workflow for the accurate mass determination of this compound using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

Step 1: Sample Preparation

-

Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as acetonitrile (ACN) or methanol to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL. The final solvent should be a mixture suitable for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid.

-

Causality Insight: The addition of formic acid is crucial. It provides a source of protons (H⁺) that facilitates the formation of the [M+H]⁺ ion in the ESI source, significantly enhancing the signal intensity for the target analyte in positive ion mode.

-

Step 2: Instrument Calibration and Setup

-

Mass Calibration: Calibrate the m/z scale of the mass spectrometer before analysis.[9] This is performed using a standard calibration solution containing compounds with known m/z values across the desired mass range.

-

Trustworthiness Principle: An external calibration ensures the fundamental accuracy of the instrument. For the highest level of confidence, an internal calibrant or "lock mass" should be used during the analysis.[9] This involves introducing a known reference compound alongside the analyte to correct for any minor instrumental drift in real-time, ensuring sub-ppm mass accuracy.

-

-

Instrument Parameters: Set the ESI-TOF instrument parameters. Typical settings for a small molecule like this would be:

-

Ionization Mode: Positive Ion Electrospray (ESI+)

-

Capillary Voltage: 3.5 - 4.5 kV

-

Drying Gas (N₂) Flow: 8 - 12 L/min

-

Drying Gas Temperature: 300 - 350 °C

-

Mass Range: m/z 50 - 500

-

Step 3: Data Acquisition

-

Sample Introduction: Introduce the working solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire Spectrum: Once a stable ion signal is achieved, acquire the mass spectrum. The acquisition time should be sufficient to obtain a high-quality spectrum with good signal-to-noise ratio (typically 1-2 minutes).

Step 4: Data Interpretation

-

Identify the Molecular Ion Peak: In the resulting mass spectrum, locate the peak for the protonated molecule, [M+H]⁺. For this compound (monoisotopic mass = 232.9646 Da), this peak will appear at m/z 233.9719 .

-

Verify Isotopic Pattern: A key self-validating feature is the isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of two chlorine atoms in the molecule will produce a characteristic cluster of peaks:

-

[M+H]⁺: The peak containing two ³⁵Cl atoms.

-

[M+2+H]⁺: The peak containing one ³⁵Cl and one ³⁷Cl atom, approximately 2 Da higher.

-

[M+4+H]⁺: The peak containing two ³⁷Cl atoms, approximately 4 Da higher. The relative intensity ratio of these peaks will be approximately 9:6:1, providing definitive confirmation of the presence of two chlorine atoms.

-

-

Calculate Mass Error: Compare the measured accurate mass to the theoretical mass and calculate the error in parts-per-million (ppm). An error of <5 ppm is standard for confirming the elemental composition.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HRMS protocol for determining the

Caption: Workflow for accurate mass determination of the target compound.

References

- BLDpharm. This compound.

- ChemScene. 223785-76-0 | this compound.

- TutorChase. How can mass spectrometry determine molecular weight of organic compounds?

- TIGP. Application of Mass Spectrometry on Small Molecule Analysis.

- ChemSrc. This compound.

- Chemistry LibreTexts. 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments.

- The Royal Society of Chemistry.

- ZefSci. Choosing the Right Mass Spectrometry for Small Molecules.

- PubChem. Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-.

Sources

- 1. 223785-76-0|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]

- 4. Ethanone, 1-(2,4-dichloro-5-nitrophenyl)- | C8H5Cl2NO3 | CID 21394763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tutorchase.com [tutorchase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. zefsci.com [zefsci.com]

- 8. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Structure Elucidation of 1-(2,6-dichloro-3-nitrophenyl)ethanone

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 1-(2,6-dichloro-3-nitrophenyl)ethanone, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. As Senior Application Scientists, we recognize that absolute certainty in molecular structure is the bedrock of reproducible and reliable research. This document moves beyond a simple recitation of data, focusing instead on the causality behind experimental choices and the synergy between different analytical techniques. We present a self-validating workflow where each piece of spectroscopic evidence—from mass spectrometry to advanced 2D NMR—corroborates the others, culminating in an unambiguous structural assignment. This guide is intended for researchers, scientists, and drug development professionals who require not just the 'what' but the 'why' of structure elucidation.

Introduction: The Imperative of Unambiguous Structural Verification

In the landscape of drug development and materials science, the precise molecular architecture of a compound dictates its function, reactivity, and safety profile. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety risks. The target of this guide, this compound (CAS No. 223785-76-0), presents a classic yet instructive challenge in characterization due to its polysubstituted aromatic ring.[1][2] The electron-withdrawing nature of the nitro and chloro groups, combined with the steric hindrance they impose, creates a unique electronic environment that is reflected in its spectroscopic signatures.

Our approach is rooted in the principle of orthogonal verification , wherein multiple independent analytical techniques are employed to build a congruent and unassailable structural model. We will proceed logically from foundational mass and elemental composition analysis to the detailed mapping of the molecule's covalent framework using a suite of NMR experiments.

Foundational Analysis: Elemental Composition and Degrees of Unsaturation

Before probing the specific connectivity of the atoms, the first step is to confirm the molecular formula. This establishes the fundamental atomic inventory we must account for in subsequent analyses.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the cornerstone for determining the elemental composition of an unknown compound. Unlike nominal mass measurements, HRMS can distinguish between ions of the same nominal mass but different elemental formulas (isobars).

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Ionization Mode: Positive ion mode is typically effective for ketones, which can be protonated to form the [M+H]⁺ ion.

-

Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

-

Analysis: The exact mass of the [M+H]⁺ ion is measured and compared to the theoretical mass calculated for the proposed formula, C₈H₅Cl₂NO₃.[2] The presence of two chlorine atoms will produce a characteristic isotopic pattern for the molecular ion cluster ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate intensity ratio of 9:6:1, providing immediate evidence for the presence of two chlorine atoms.[3]

Calculation of Degrees of Unsaturation

With a confirmed molecular formula of C₈H₅Cl₂NO₃, the degree of unsaturation (DoU) can be calculated. This value represents the total number of rings and/or multiple bonds in the molecule.

DoU = C + 1 - (H/2) - (X/2) + (N/2)

Where:

-

C = number of carbon atoms (8)

-

H = number of hydrogen atoms (5)

-

X = number of halogen atoms (2)

-

N = number of nitrogen atoms (1)

DoU = 8 + 1 - (5/2) - (2/2) + (1/2) = 7

A DoU of 7 is consistent with a substituted benzene ring (4 degrees: 1 ring + 3 double bonds), a carbonyl group (1 degree), and a nitro group (2 degrees). This initial calculation provides a critical framework for interpreting the subsequent spectroscopic data.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides a rapid and non-destructive method for identifying the key functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of covalent bonds.[4]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.

Expected Spectral Features: The IR spectrum will be dominated by strong absorptions characteristic of the carbonyl and nitro groups.

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| ~3100-3000 | Aromatic C-H Stretch | Indicates the presence of a benzene ring.[5] |

| ~1715-1690 | C=O Stretch (Aromatic Ketone) | A strong, sharp absorption. The position is characteristic of a ketone conjugated with an aromatic ring.[6] |

| ~1600-1450 | C=C Stretch (Aromatic Ring) | Multiple bands indicating the aromatic skeleton.[7] |

| ~1550-1515 | Asymmetric NO₂ Stretch | A very strong absorption, characteristic of nitroaromatic compounds.[5][8] |

| ~1360-1335 | Symmetric NO₂ Stretch | A strong absorption, confirming the nitro group.[5][8] |

The presence of these distinct bands provides strong, direct evidence for the aromatic ketone and nitro functionalities suggested by the molecular formula and DoU.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, we can piece together the exact connectivity of the atoms. For robust analysis, a suite of 1D and 2D NMR experiments is essential.

Protocol: General NMR Sample Preparation and Acquisition

-

Solvent Selection: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for optimal resolution.

-

Experiments: Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, and HMBC spectra. Adherence to IUPAC recommendations for data reporting is crucial for reproducibility.[9][10]

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Region (δ ~7.5-8.0 ppm): The benzene ring has two adjacent protons. Due to the anisotropic and electronic effects of the substituents, these protons will appear as two distinct doublets. The coupling constant (J) between them should be in the range of 8-9 Hz, characteristic of ortho-coupling.

-

Methyl Region (δ ~2.6 ppm): The three protons of the acetyl methyl group (-COCH₃) will appear as a sharp singlet, as they have no adjacent proton neighbors.[11] The integration of this peak relative to the aromatic protons will be 3:1:1.

¹³C NMR and DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum shows all unique carbon atoms in the molecule, while the DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ carbons.

Predicted ¹³C NMR Data:

-

Carbonyl Carbon (C=O): δ ~195-200 ppm. This downfield shift is characteristic of a ketone carbonyl.

-

Aromatic Carbons (C-Ar): Six distinct signals are expected in the range of δ ~120-150 ppm.

-

The carbon bearing the nitro group (C-NO₂) will be significantly influenced by its electron-withdrawing nature.[12][13]

-

The carbons bearing the chlorine atoms (C-Cl) will also show characteristic shifts.

-

The two carbons bonded to hydrogen (C-H) will be identifiable.

-

The carbon attached to the acetyl group (C-acetyl) will also have a unique chemical shift.

-

-

Methyl Carbon (-CH₃): δ ~25-30 ppm.

The DEPT-135 spectrum will show two positive signals (the two aromatic CH carbons and the methyl CH₃ carbon) and no negative signals (no CH₂ groups), confirming the substitution pattern.

2D NMR: Assembling the Final Structure

While 1D NMR provides the pieces of the puzzle, 2D NMR experiments like COSY and HMBC reveal how they are connected.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, the key COSY correlation will be between the two aromatic protons, confirming their ortho relationship.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for connecting the different fragments of the molecule. It shows correlations between protons and carbons that are separated by two or three bonds.

Key Expected HMBC Correlations:

-

A correlation from the singlet methyl protons (~2.6 ppm) to the carbonyl carbon (~197 ppm). This confirms the methyl group is part of an acetyl moiety.

-

A correlation from the methyl protons (~2.6 ppm) to the aromatic carbon directly attached to the acetyl group (C1). This definitively links the acetyl group to the benzene ring.

-

Correlations from the aromatic protons to their neighboring carbons, which helps in the unambiguous assignment of all aromatic carbon signals.

The combination of these correlations allows for the complete and certain assembly of the molecular structure.

Mass Spectrometry (MS): Fragmentation and Confirmation

While HRMS gives the molecular formula, analyzing the fragmentation pattern in Electron Ionization (EI) Mass Spectrometry provides further structural confirmation.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

-

Sample Introduction: A dilute solution of the sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The mass-to-charge ratios (m/z) of the resulting fragments are detected.

Predicted Fragmentation Pattern: The EI mass spectrum will show the molecular ion peak ([M]⁺) and several characteristic fragment ions.

| m/z Value | Fragment | Rationale |

| 233/235/237 | [C₈H₅Cl₂NO₃]⁺ | Molecular ion peak cluster (M⁺). The isotopic pattern confirms two chlorine atoms. |

| 218/220/222 | [M - CH₃]⁺ | Loss of the methyl radical from the molecular ion. |

| 190/192/194 | [M - CH₃CO]⁺ | Loss of the acetyl radical, a common fragmentation for ketones (alpha-cleavage). |

| 173/175 | [C₆H₂Cl₂NO]⁺ | Loss of CH₃CO and O from the nitro group. |

| 145/147 | [C₆H₂Cl₂]⁺ | Loss of the nitro group from the dichlorophenyl cation. |

The observation of these specific fragments, particularly the loss of the acetyl group, provides strong corroborating evidence for the proposed structure. The fragmentation of nitroaromatic compounds can be complex, often involving losses of NO, NO₂, and rearrangements.[14]

Visualization of the Elucidation Workflow

To synthesize the entire process, the following workflow diagram illustrates the logical progression from initial analysis to final structure confirmation.

Caption: Integrated workflow for the structure elucidation of this compound.

Conclusion: A Self-Validating Spectroscopic Narrative

The structure of this compound has been unambiguously determined through an integrated analytical approach. Each step in the process provides a layer of evidence that is validated by the next. High-resolution mass spectrometry established the correct elemental formula (C₈H₅Cl₂NO₃), which was supported by the calculated degree of unsaturation. IR spectroscopy confirmed the presence of the critical aromatic ketone and nitro functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provided the definitive map of the atomic connectivity, which was further corroborated by the fragmentation patterns observed in EI mass spectrometry. This self-validating system of cross-verification ensures the highest level of confidence in the final structural assignment, a prerequisite for any further research or development involving this compound.

References

-

NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link][15][16][17][18][19]

-

Hanson, R. M., et al. (2022). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) – Guiding Principles. Pure and Applied Chemistry, 94(6), 623-636. Retrieved from [Link][20]

-

Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(6), 18-21. Retrieved from [Link][9]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link][12]

-

IUPAC. (n.d.). Development of a Standard for FAIR Data Management of Spectroscopic Data. Retrieved from [Link][10]

-

Sádaba, I., et al. (2019). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 21(34), 18833-18843. Retrieved from [Link][13]

-

Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][5][7]

-

OpenStax. (n.d.). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. NC State University Libraries. Retrieved from [Link][6]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link][8]

-

Scribd. (n.d.). Acetophenone H NMR. Retrieved from [Link][11]

-

Zota, A., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(10), 1547-1556. Retrieved from [Link][14]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. 223785-76-0|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. spectroscopyeurope.com [spectroscopyeurope.com]

- 10. iupac.org [iupac.org]

- 11. scribd.com [scribd.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dl.cm-uj.krakow.pl:8080 [dl.cm-uj.krakow.pl:8080]

- 16. Welcome to the NIST WebBook [webbook.nist.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The NIST Chemistry Webbook | NIST [nist.gov]

- 19. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]

1H NMR spectrum of 1-(2,6-dichloro-3-nitrophenyl)ethanone

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(2,6-dichloro-3-nitrophenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed examination of the underlying principles that govern the spectrum. We will cover theoretical prediction based on molecular structure, a field-proven experimental protocol for data acquisition, and a thorough interpretation of the spectral data. The causality behind experimental choices and the logic of spectral assignment are emphasized throughout, ensuring a robust and authoritative resource for structural elucidation.

Introduction: The Molecule and the Method

This compound is a polysubstituted aromatic ketone. Its structure is characterized by a benzene ring bearing an acetyl group, two chlorine atoms, and a nitro group. This specific arrangement of electron-withdrawing substituents creates a unique electronic environment that is directly reflected in its ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, specifically protons (¹H), we can gather critical information about the number of distinct proton environments, their relative quantities, their electronic surroundings (chemical shift), and the connectivity between them (spin-spin coupling).[1][2] This guide will systematically deconstruct the ¹H NMR spectrum of the title compound, providing a framework for its confident identification and characterization.

Theoretical Principles and Spectrum Prediction

A rigorous analysis of the molecular structure allows for a precise prediction of the ¹H NMR spectrum. The key features to consider are the number of signals, their chemical shifts, integration, and multiplicity (splitting pattern).

Structural Analysis and Symmetry

The molecule this compound lacks any element of symmetry that would render any of its protons chemically equivalent. Therefore, we anticipate a unique signal for each distinct proton environment.

-

Aromatic Protons: There are two protons on the aromatic ring, located at the C4 and C5 positions. Due to the asymmetric substitution pattern, these two protons are chemically non-equivalent.

-

Acetyl Protons: The acetyl group (-COCH₃) contains three chemically equivalent methyl protons.

Based on this analysis, we predict a total of three distinct signals in the ¹H NMR spectrum.

Chemical Shift (δ) Prediction

The chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups (EWGs) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) "shield" protons, shifting them upfield.[2][3]

-

Aromatic Protons (H-4, H-5): The benzene ring is substituted with three powerful EWGs: two chloro groups (-Cl), one nitro group (-NO₂), and an acetyl group (-COCH₃). These groups strongly deshield the ring protons. The base chemical shift for benzene protons is approximately 7.33 ppm.[4] We expect the signals for H-4 and H-5 to be shifted significantly downfield from this value, typically appearing in the 7.5-8.5 ppm region.[5][6] The nitro group, being one of the strongest EWGs, will exert a particularly strong deshielding effect on the proton ortho to it (H-4).

-

Acetyl Protons (-CH₃): The methyl protons are adjacent to a carbonyl group, which is also an EWG. This environment typically results in a chemical shift between 2.1 and 2.6 ppm.[6][7] The electronic nature of the attached aromatic ring has a minor influence, so a shift of approximately 2.5 ppm is a reliable prediction.[7]

Integration

The area under each NMR signal is proportional to the number of protons it represents.[1]

-

Signal 1 (Aromatic H-4): 1 proton

-

Signal 2 (Aromatic H-5): 1 proton

-

Signal 3 (Acetyl -CH₃): 3 protons The expected integration ratio for the signals will be 1:1:3 .

Multiplicity and Spin-Spin Coupling (J)

Spin-spin coupling, or splitting, occurs when non-equivalent protons are on adjacent atoms. The signal for a proton is split into n+1 peaks, where n is the number of adjacent protons. The distance between these split peaks is the coupling constant, J, measured in Hertz (Hz).[8][9]

-

Aromatic Protons (H-4, H-5): These two protons are on adjacent carbons (ortho to each other). Therefore, they will couple. The signal for H-4 will be split by H-5 into a doublet . The signal for H-5 will be split by H-4 into a doublet . The magnitude of this three-bond coupling (³Jortho) in aromatic systems is typically 7–10 Hz.[4]

-

Acetyl Protons (-CH₃): The methyl protons have no protons on the adjacent carbonyl carbon. Therefore, their signal will be unsplit, appearing as a singlet .

The following diagram illustrates the unique proton environments in the molecule.

Caption: Molecular structure of this compound with unique proton environments labeled (a, b, c).

Experimental Protocol for ¹H NMR Acquisition

Adherence to a rigorous experimental protocol is paramount for obtaining high-quality, reproducible NMR data. This self-validating workflow ensures the integrity of the results from sample preparation to data acquisition.

Rationale for Solvent Selection

The choice of a deuterated solvent is a critical first step.[10] The ideal solvent must dissolve the analyte sufficiently, be chemically inert, and have residual proton signals that do not overlap with the signals of interest.[10][11]

-

Primary Choice (CDCl₃): Deuterated chloroform (CDCl₃) is the most common and versatile NMR solvent for a wide range of organic compounds due to its excellent dissolving power and relative low cost.[12][13] Its residual proton signal appears as a singlet at ~7.26 ppm, which may overlap with aromatic signals but is often distinguishable.[10][12]

-

Alternative (Acetone-d₆): If solubility in CDCl₃ is poor, deuterated acetone (Acetone-d₆) is a suitable alternative. Its residual signal is a quintet at ~2.05 ppm, well away from the aromatic region.[12]

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.[14][15] This quantity is sufficient for obtaining a good signal-to-noise ratio in a reasonable time on modern spectrometers.

-

Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[15][16]

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A complete, transparent solution is required.[15]

-

Filtration and Transfer: To remove any particulate matter which can degrade spectral resolution, filter the solution into a high-quality 5 mm NMR tube.[14][15] This can be achieved by passing the solution through a small plug of glass wool or cotton packed into a Pasteur pipette.[14][16]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the cap clearly.[15]

Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring a standard ¹H NMR spectrum.

Caption: Standard experimental workflow for ¹H NMR analysis.

Predicted Data Summary and Interpretation

The predicted ¹H NMR data for this compound is summarized in the table below. This table serves as a clear reference for interpreting the acquired spectrum.

| Signal Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| (a) | H-5 | ~7.7-7.9 | 1H | Doublet (d) | 8-9 |

| (b) | H-4 | ~8.0-8.2 | 1H | Doublet (d) | 8-9 |

| (c) | -COCH₃ | ~2.5-2.7 | 3H | Singlet (s) | N/A |

Detailed Spectral Interpretation

-

The Singlet at ~2.6 ppm (c): This signal, integrating to three protons, is unambiguously assigned to the methyl protons of the acetyl group. Its singlet multiplicity confirms the absence of any adjacent protons.